molecular formula C21H21F3O4 B1191737 DS-3032b

DS-3032b

Katalognummer B1191737
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DS-3032b is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor this compound binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells;  it has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Wissenschaftliche Forschungsanwendungen

Reactivating TP53 Signaling in Neuroblastoma

  • Application: DS-3032b has been investigated for its effect on high-risk neuroblastoma. It targets MDM2, a negative regulator of the TP53 tumor suppressor gene, reactivating TP53 signaling in neuroblastoma cells.
  • Findings: In vitro and in vivo studies showed that this compound treatment leads to G1 cell cycle arrest, senescence, and apoptosis in neuroblastoma cells. It was particularly effective in cells with wildtype TP53, regardless of MYCN amplification. Oral administration in a murine model inhibited tumor growth and prolonged survival (Arnhold et al., 2017).

Predictive Biomarkers for MDM2 Inhibition

  • Application: this compound’s role in targeting the MDM2-p53 interaction in tumor cells, suggesting its potential as a cancer therapeutic.
  • Findings: this compound exhibited a dose-dependent increase in p53 target genes in osteosarcoma cell lines. A gene signature was identified that predicts response to MDM2 inhibitors, including this compound. This signature is especially relevant in cancers retaining wildtype p53 protein (Nakamaru et al., 2015).

Phase I Clinical Trials in Solid Tumors and Lymphomas

  • Application: this compound has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.
  • Findings: The trials aimed to determine a recommended Phase 2 dose and assess the safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of this compound. Preliminary results indicated an acceptable safety profile and signs of clinical activity in specific cancer types, such as liposarcoma with MDM2 amplification (Bauer et al., 2015).

Molecular Docking Studies for Oncology Treatment

  • Application: Molecular docking studies of this compound to understand its interaction with MDM2, a crucial regulator of p53 in cancer cells.
  • Findings: The study found that this compound binds with high affinity and stability to the p53 binding site in MDM2. This indicates potential therapeutic efficiency in cancers where p53 suppression is a marker of poor prognosis (Mota et al., 2022).

Hematological Malignancies Phase I Trial

  • Application: A Phase I trial of this compound in patients with hematological malignancies to evaluate safety, tolerability, and preliminary efficacy.
  • Findings: The trial showed that this compound was tolerated up to a specific dose, with observed clinical activity in reducing bone marrow blasts in some patients. Further studies are planned to explore combinations with other treatment agents (Dinardo et al., 2016).

Predictive Gene Signatures for Tumor Sensitivity

  • Application: Identifying gene signatures to predict sensitivity of tumors to this compound.
  • Findings: Gene expression profiling combined with TP53 mutational status was found to predict antitumor effects of this compound in vitro and in vivo. A 175-gene signature was defined and validated, indicating the potential for clinical implementation of these findings (Ishizawa et al., 2018).

Eigenschaften

Molekularformel

C21H21F3O4

Aussehen

Solid powder

Synonyme

DS3032b;  DS-3032b;  DS 3032b.; NONE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.